molecular formula C20H14F5N3O2S B560500 ELND006 CAS No. 959997-22-9

ELND006

Cat. No.: B560500
CAS No.: 959997-22-9
M. Wt: 455.4 g/mol
InChI Key: XODSHWXKSMPDRP-LJQANCHMSA-N
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Description

ELND006 is a novel gamma secretase inhibitor that was under investigation for the treatment of Alzheimer’s disease. Gamma secretase is an enzyme complex that plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound was designed to selectively inhibit gamma secretase, thereby reducing the production of amyloid-beta peptides while sparing other essential functions of the enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: ELND006 is synthesized through a series of chemical reactions that involve the formation of a gamma secretase inhibitor scaffold. The synthetic strategy emphasizes diversity and chirality to achieve the desired selectivity and potency. The compound is formulated as a nanosuspension with a mean particle size of less than 200 nanometers, which improves its solubility and bioavailability .

Industrial Production Methods: The industrial production of this compound involves the development of a nanosuspension formulation to enhance its oral bioavailability. This formulation is stable in particle size and crystallinity for over one year. The nanosuspension is prepared using hydrophilic, non-aqueous solvents that prevent crystallization and ensure compatibility with delivery systems such as ALZET osmotic pumps .

Chemical Reactions Analysis

Types of Reactions: ELND006 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

ELND006 exerts its effects by selectively inhibiting gamma secretase, an enzyme complex involved in the cleavage of amyloid precursor protein. By inhibiting gamma secretase, this compound reduces the production of amyloid-beta peptides, which are believed to contribute to the formation of amyloid plaques in the brain. This selective inhibition spares other essential functions of gamma secretase, such as Notch signaling, thereby minimizing potential side effects .

Comparison with Similar Compounds

    Semagacestat: Another gamma secretase inhibitor that was investigated for Alzheimer’s disease but failed in clinical trials due to adverse effects.

    Begacestat: A gamma secretase inhibitor with similar properties but different selectivity profiles.

    Avagacestat: Another compound in the same class, with distinct pharmacokinetic and pharmacodynamic properties.

Uniqueness of ELND006: this compound is unique in its selective inhibition of gamma secretase, which allows it to reduce amyloid-beta production while sparing Notch signaling. This selectivity is achieved through a synthetic strategy that emphasizes diversity and chirality. Additionally, the nanosuspension formulation of this compound significantly improves its oral bioavailability and reduces variability due to food intake .

Properties

CAS No.

959997-22-9

Molecular Formula

C20H14F5N3O2S

Molecular Weight

455.4 g/mol

IUPAC Name

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1

InChI Key

XODSHWXKSMPDRP-LJQANCHMSA-N

Isomeric SMILES

C1CC1[C@@H]2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3

SMILES

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3

Canonical SMILES

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3

Synonyms

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3-                              c]quinoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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